molecular formula C4H10S2 B1605262 2-(Methyldisulfanyl)propane CAS No. 40136-65-0

2-(Methyldisulfanyl)propane

Cat. No.: B1605262
CAS No.: 40136-65-0
M. Wt: 122.3 g/mol
InChI Key: MRCFHOIQEFOJEC-UHFFFAOYSA-N
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Description

Overview of Aliphatic Disulfides in Chemical and Biological Systems

Aliphatic disulfides are organic compounds characterized by a disulfide bond (–S–S–) connecting two alkyl groups. This class of compounds is of considerable importance in both chemistry and biology. In biological systems, the disulfide bond is a key structural component in many proteins, where it forms cross-links between cysteine residues, contributing to the stabilization of their tertiary and quaternary structures. scribd.com This covalent linkage is crucial for the function of numerous enzymes and structural proteins. scribd.com Beyond their structural role, aliphatic disulfides are involved in redox processes within cells, playing a part in the complex network of antioxidant defense mechanisms.

From a chemical perspective, aliphatic disulfides are known for their distinct odors, often associated with plants like garlic and onions, and are recognized as important flavor and aroma compounds in the food industry. They also serve as versatile intermediates in organic synthesis. The reactivity of the disulfide bond, which can be cleaved and formed under specific conditions, makes these compounds valuable in the development of dynamic materials and drug delivery systems.

Structural Characteristics and Chemical Significance of the Disulfanyl Linkage

The disulfanyl linkage (–S–S–) is the defining functional group of disulfides. It is a covalent bond formed between two sulfur atoms. The bond has a dissociation energy that is significantly lower than that of a carbon-carbon bond, which makes it relatively labile and susceptible to both reduction and oxidation. This reactivity is central to its chemical significance.

Research Landscape and Emerging Areas for 2-(Methyldisulfanyl)propane Studies

Research on this compound specifically is not as extensive as for other, more common disulfides. However, it is identified as a component of Disulfide Oil (DSO), a byproduct of petroleum refining. DSO is generated during the "sweetening" process, which removes foul-smelling mercaptans from hydrocarbon streams. The presence of this compound in such industrial mixtures suggests a potential for studies related to environmental science and industrial process optimization.

Emerging research areas for aliphatic disulfides in general, which could encompass future studies on this compound, include their application in the development of advanced materials. The dynamic nature of the disulfide bond is being explored for creating materials with tunable properties, such as degradable thermosets and redox-responsive polymers. Furthermore, the role of simple aliphatic disulfides in atmospheric chemistry and as precursors to secondary organic aerosols is an area of growing interest. While specific research on this compound is limited, its structural similarity to other well-studied disulfides suggests potential for its inclusion in these future research directions.

Properties of this compound

PropertyValue
Molecular Formula C4H10S2
Molecular Weight 122.25 g/mol
IUPAC Name This compound
SMILES CC(C)SSC
InChI Key MRCFHOIQEFOJEC-UHFFFAOYSA-N

This table contains data sourced from PubChem.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40136-65-0

Molecular Formula

C4H10S2

Molecular Weight

122.3 g/mol

IUPAC Name

2-(methyldisulfanyl)propane

InChI

InChI=1S/C4H10S2/c1-4(2)6-5-3/h4H,1-3H3

InChI Key

MRCFHOIQEFOJEC-UHFFFAOYSA-N

SMILES

CC(C)SSC

Canonical SMILES

CC(C)SSC

Other CAS No.

40136-65-0

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 2 Methyldisulfanyl Propane

Established Synthetic Methodologies

Established methods for synthesizing 2-(methyldisulfanyl)propane and related structures primarily involve the formation of carbon-sulfur bonds through various organic reactions. These include nucleophilic substitution, thioacetal-based routes, alkylation of sulfur-containing precursors, and multi-step syntheses.

Nucleophilic Substitution Approaches in C-S Bond Formation

Nucleophilic substitution is a fundamental strategy for creating carbon-sulfur (C-S) bonds. evitachem.comnih.govsydney.edu.au In the context of synthesizing sulfur-containing compounds, this often involves the reaction of a suitable nucleophile, such as a thiol or its conjugate base (a thiolate), with an electrophilic carbon atom. sydney.edu.aumasterorganicchemistry.com For instance, the synthesis of thioethers can be achieved by reacting an alkyl halide with a thiolate in an SN2 reaction. masterorganicchemistry.com This approach is analogous to the Williamson ether synthesis. masterorganicchemistry.com The thiol is first deprotonated by a strong base to form the more nucleophilic thiolate, which then attacks the alkyl halide. masterorganicchemistry.com

A common laboratory method for preparing compounds like 1-chloro-3-[(2-methylpropyl)sulfanyl]propane (B1418558) involves the nucleophilic substitution between 1-chloro-3-bromopropane and 2-methylpropylthiol in the presence of a base like potassium carbonate. The formation of C-S bonds can also be achieved through the reaction of alcohols with ammonium (B1175870) thiocyanate, promoted by sulfuryl fluoride (B91410) (SO₂F₂), which facilitates the C-O bond cleavage of the alcohol. organic-chemistry.org Furthermore, sulfuric acid can catalyze the direct substitution of the hydroxyl group in propargylic alcohols with various nucleophiles, leading to C-C and C-O bond formation. sioc-journal.cn

Thioacetal-Based Synthetic Routes and Derivatization

Thioacetals and their derivatives are valuable intermediates in organic synthesis. evitachem.commdpi.com A controllable synthesis of thioacetals and thioketals can be achieved through the reaction of aldehydes or acetone (B3395972) with thiols, mediated by methanesulfonic anhydride (B1165640) and sulfuric acid. mdpi.com The derivatization of thioacetals can lead to a variety of sulfur-containing compounds. For example, the reaction of 6-methoxypyrazine-2-carboxylic acid hydrazide with 1,2-dibromoethane (B42909) or 1,3-dibromopropane (B121459) can yield the corresponding Current time information in Bangalore, IN.dithiolan-2-ylidene-hydrazide and Current time information in Bangalore, IN.dithian-2-ylidene-hydrazide derivatives. clockss.org

Alkylation Reactions of Sulfur-Containing Precursors

Alkylation, the transfer of an alkyl group from one molecule to another, is a key process in organic synthesis. mt.com In the synthesis of sulfur-containing compounds, alkylation reactions are frequently employed to form C-S bonds. mt.com This can involve the alkylation of thiols to produce thioethers. mt.com For example, the reaction of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitriles with carbon disulfide followed by alkylation with dimethyl sulfate (B86663) yields 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitriles. rsc.org

Various reagents and conditions can be used for alkylation. For instance, the reaction of 2,2′-(disulfanediyl)bis(1H-pyrrole-3-carbonitriles) with alkyl halides in the presence of sodium borohydride (B1222165) produces 2-(alkylsulfanyl)-1H-pyrrole-3-carbonitriles. researchgate.net

ReactantsProductReagents/Conditions
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitriles, Carbon disulfide, Dimethyl sulfate2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrilesSodium tert-butoxide, Dry THF, 0 °C
2,2′-(disulfanediyl)bis(1H-pyrrole-3-carbonitriles), Alkyl halides2-(alkylsulfanyl)-1H-pyrrole-3-carbonitrilesSodium borohydride, Ethanol (B145695)

Multi-step Syntheses from Diamines and Carbon Disulfide Derivatives

Multi-step synthetic routes provide a versatile approach to complex molecules. The reaction of diamines with carbon disulfide or its derivatives is a known method for preparing heterocyclic compounds containing sulfur. For instance, imidazolidine-2-thione can be synthesized from the reaction of ethylene (B1197577) diamine and carbon disulfide in pyridine. scispace.com Another approach involves the reaction of 1-(methyldithiocarbonyl)imidazole (B1600433) with ethylenediamine (B42938) in ethanol to afford imidazolidine-2-thione. scispace.com Furthermore, the synthesis of 2-methyl-1,2-propanediamine can be achieved through the catalytic amination of 2-amino-2-methyl-1-propanol (B13486) under hydrogen conditions. google.com

Advanced Synthetic Techniques and Stereoselective Synthesis

Modern organic synthesis increasingly relies on advanced techniques to achieve high efficiency and stereoselectivity. calstatela.edu Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial in many areas, including pharmaceutical chemistry. nih.gov Computational methods, such as quantum-guided molecular mechanics (Q2MM), are being developed to predict the stereochemical outcome of reactions. nih.gov

While specific advanced or stereoselective synthetic methods for this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis are broadly applicable. For example, rhodium-catalyzed reactions can be used for the stereoselective synthesis of functionalized compounds. ugr.es The development of novel catalytic strategies, such as those for the synthesis of polysubstituted housanes, demonstrates the ongoing progress in achieving high stereoselectivity. chemrxiv.org

Formation of Related Disulfides and Thioethers

The disulfide bond is a key functional group that can be formed through the oxidation of thiols. masterorganicchemistry.comlibretexts.org The interconversion between thiols and disulfides is a redox reaction, with the disulfide being the oxidized state. libretexts.org Mild oxidizing agents like iodine (I₂) can be used to convert thiols to disulfides. masterorganicchemistry.com Conversely, disulfides can be reduced back to thiols. libretexts.org The synthesis of unsymmetrical disulfides can be achieved by reacting a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with another thiol. organic-chemistry.org

Thioethers, also known as sulfides, can be synthesized through various methods, including the reaction of thiols with alkyl halides. masterorganicchemistry.comorganic-chemistry.org The oxidation of thioethers can lead to the formation of sulfoxides and sulfones. beilstein-journals.orgacs.org For instance, the oxidation of a pyrazole-containing thioether with hydrogen peroxide can selectively produce either the sulfoxide (B87167) or the sulfone, depending on the reaction conditions. beilstein-journals.org

Starting MaterialProductReagents/Conditions
ThiolsDisulfidesMild oxidants (e.g., I₂)
ThiolsUnsymmetrical Disulfides1-chlorobenzotriazole, then another thiol
ThioethersSulfoxides/SulfonesOxidizing agents (e.g., H₂O₂)

Oxidation Reactions of Sulfides to Disulfides

The synthesis of unsymmetrical disulfides such as this compound is most commonly achieved through the oxidative cross-coupling of two different thiols, in this case, methanethiol (B179389) and propane-2-thiol. While the section heading refers to the oxidation of sulfides, the direct formation of a disulfide bond from a thioether (sulfide) is not a standard transformation; rather, the oxidation of thiol precursors is the correct and established pathway. This process, however, presents a significant challenge: controlling the chemoselectivity to favor the desired unsymmetrical disulfide over the two possible symmetrical byproducts (dimethyl disulfide and diisopropyl disulfide). acs.org Researchers have developed several effective methods to address this challenge.

One straightforward approach is the co-oxidation of a mixture of the two requisite thiols. tandfonline.com A notable green chemistry method involves the use of ground solid potassium permanganate (B83412) as the oxidant under solvent-free conditions. This technique allows for the selective oxidation of thiols even in the presence of other sensitive functional groups. tandfonline.com Another strategy employs base-catalyzed aerobic oxidation, using potassium or cesium carbonate to facilitate the cross-dehydrogenative coupling of thiols with molecular oxygen serving as the ultimate oxidant. rsc.org

More advanced and highly selective methods have also been developed. These often involve a two-step, one-pot sequence where one thiol is first activated to form a sulfenyl-type intermediate, which then reacts with the second thiol. For instance, a thiol can react with 1-chlorobenzotriazole (BtCl) to generate a benzotriazolated thiol (RS-Bt), which subsequently reacts with another thiol to yield the unsymmetrical disulfide without requiring harsh oxidizing agents. organic-chemistry.org Photocatalysis offers a modern, mild alternative; a phototropin-inspired flavin-based photocatalyst can achieve the chemoselective heterocoupling of two different thiols using visible light and air. acs.org

A classic and highly reliable method for preparing unsymmetrical dialkyl disulfides involves the reaction of a sodium alkyl thiosulfate (B1220275) (a Bunte salt) with an alkali metal thiolate. orgsyn.org To synthesize the closely related sec-butyl isopropyl disulfide, sodium isopropyl thiosulfate is reacted with sodium 2-butanethiolate. orgsyn.org A similar pathway could be envisioned for this compound, starting from sodium methyl thiosulfate and sodium propane-2-thiolate.

Table 1: Selected Synthetic Methods for Unsymmetrical Disulfides

Method Activating/Oxidizing Agent(s) Key Features Starting Materials for this compound
Oxidative Coupling tandfonline.com Potassium Permanganate (solid) Solvent-free, green method, good selectivity. Methanethiol + Propane-2-thiol
Aerobic Dehydrogenative Coupling rsc.org K₂CO₃ or Cs₂CO₃, O₂ (Air) Uses air as the oxidant, atom-economical. Methanethiol + Propane-2-thiol
Sulfenyl Intermediate organic-chemistry.org 1-Chlorobenzotriazole (BtCl) Two-step, one-pot sequence, avoids harsh oxidants. Methanethiol + Propane-2-thiol
Flavin Photocatalysis acs.org Riboflavin catalyst, Visible Light, O₂ (Air) Metal-free, mild conditions, high chemoselectivity. Methanethiol + Propane-2-thiol
Bunte Salt Method orgsyn.org N/A (Displacement) Classic, reliable method for unsymmetrical disulfides. Sodium methyl thiosulfate + Sodium propane-2-thiolate

Reductive Cleavage and Related Transformations

The disulfide bond is susceptible to cleavage by reducing agents, a transformation central to its role in various chemical and biological contexts. The reductive cleavage of this compound breaks the S-S bond to yield its constituent thiols: methanethiol and propane-2-thiol.

A wide array of reagents can effect this transformation. Classically, phosphines such as triphenylphosphine (B44618) or water-soluble tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are highly effective and commonly used for reducing disulfides to thiols. Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) also readily cleave disulfide bonds through a thiol-disulfide exchange mechanism. In its oxidized form, DTT forms a stable intramolecular disulfide ring, which drives the reaction forward. researchgate.net

Other, less common cleavage reactions have also been reported. For example, disulfide bonds can be cleaved by a catalytic amount of nitric oxide (NO) in the presence of oxygen. nih.gov This reaction does not result in the simple formation of thiols but rather a disproportionation where two different symmetrical disulfides can react to form an unsymmetrical disulfide. nih.gov Additionally, alkoxide ions can facilitate the cleavage of unsymmetrical aliphatic disulfides, demonstrating that the S-S bond can be broken under basic conditions. acs.org

Table 2: Common Reagents for Disulfide Bond Cleavage

Reagent Class Example(s) Mechanism Products from this compound
Phosphines Tris(2-carboxyethyl)phosphine (TCEP) Nucleophilic attack on sulfur, followed by hydrolysis. Methanethiol + Propane-2-thiol
Thiol Reductants Dithiothreitol (DTT) Thiol-disulfide exchange. Methanethiol + Propane-2-thiol
Hydrides Sodium borohydride (NaBH₄) Hydride attack on sulfur. Methanethiol + Propane-2-thiol
Alkoxides Sodium ethoxide Nucleophilic cleavage. acs.org Thiolates and other sulfur species
Gaseous Reagents Nitric Oxide (NO) / O₂ Radical-mediated disproportionation. nih.gov Disproportionation products

Mechanistic Insights into Disulfide Bond Formation

The formation of an unsymmetrical disulfide bond with high selectivity requires careful mechanistic consideration to outcompete the formation of symmetrical products. Several distinct mechanistic pathways have been harnessed to achieve this.

Thiol-Disulfide Exchange: This is a common pathway where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'SSR'). This forms a new disulfide (RSSR') and releases a new thiolate (R'S⁻). In syntheses aiming for unsymmetrical products, this exchange can be driven to completion by carefully choosing reaction conditions or by using an activating group. The reaction proceeds via a trigonal bipyramidal transition state. researchgate.net

Oxidative Coupling of Thiolates: In base-catalyzed aerobic oxidations, thiols are deprotonated to form highly nucleophilic thiolates. The mechanism is thought to involve the formation of sulfur-centered radicals through single-electron transfer (SET) from the thiolates to an acceptor (like oxygen), followed by radical-radical coupling. The selectivity in the cross-coupling of two different thiols (R¹SH and R²SH) depends on the relative rates of the various radical coupling possibilities (R¹S• + R²S• vs. R¹S• + R¹S• and R²S• + R²S•). researchgate.net

Nucleophilic Attack on an Electrophilic Sulfur Center: Many modern methods rely on activating one thiol to make it electrophilic, after which it is attacked by the second, nucleophilic thiol. For example, the reaction of a thiol with SO₂Cl₂ or 1-chlorobenzotriazole generates a sulfenyl chloride (RSCl) or a related species (RS-Bt), respectively. organic-chemistry.orgmdpi.com These intermediates contain a highly electrophilic sulfur atom that is readily attacked by a second thiol (or thiolate), leading to the clean formation of the unsymmetrical disulfide bond.

Transition Metal-Catalyzed Coupling: Nickel-catalyzed reductive cross-coupling reactions provide a powerful, modern approach. nih.govnih.gov These reactions can couple different sulfur-containing electrophiles, such as thiosulfonates, under mild conditions. The mechanism typically involves the formation of a low-valent nickel complex that undergoes oxidative addition into an S-S or S-X bond, followed by transmetalation or a second oxidative addition, and finally reductive elimination to form the new S-S bond and regenerate the nickel catalyst. nih.gov

Photocatalytic Mechanisms: In the flavin-catalyzed synthesis, visible light excites the flavin catalyst, which then forms a covalent adduct with one of the thiols. acs.org This flavin-thiol adduct has a tuned reactivity that allows it to react selectively with the second, different thiol, leading to the heterocoupled product and regeneration of the catalyst. This process avoids the formation of highly reactive, unselective radical intermediates. acs.org

Chemical Reactivity and Reaction Mechanisms of 2 Methyldisulfanyl Propane

Oxidative Processes of the Disulfide and Thioether Moieties

The sulfur atoms in 2-(methyldisulfanyl)propane exist in a low oxidation state and are readily oxidized. The oxidation can target the disulfide bond, leading to a range of sulfur oxyacids. The carbon-sulfur (thioether-like) moieties can also be sites of oxidation, although the disulfide group is generally more susceptible.

Oxidation of disulfides typically proceeds in a stepwise manner, first yielding thiosulfinates and then, under stronger conditions, thiosulfonates. wikipedia.org Mild oxidants are often sufficient for the initial oxidation step. For unsymmetrical disulfides like this compound, oxidation can potentially occur at either sulfur atom, leading to a mixture of regioisomers. nih.gov The reaction with oxidants such as hydrogen peroxide (H₂O₂) or peroxyacids can be catalyzed by various agents, including cyclic seleninate esters. nih.gov

The oxidation process can be summarized as follows:

Formation of Thiosulfinate: Mild oxidation converts the disulfide to a thiosulfinate. This involves the formation of an S=O bond at one of the sulfur atoms.

Formation of Thiosulfonate: Further oxidation of the thiosulfinate yields a thiosulfonate, which contains two oxygen atoms attached to one sulfur atom (R-SO₂-S-R').

Cleavage to Sulfonic Acids: Aggressive oxidation can lead to the cleavage of both the S-S and C-S bonds, ultimately forming sulfonic acids.

The choice of oxidant and reaction conditions is crucial for controlling the extent of oxidation. biolmolchem.com

Table 1: Products of Oxidative Processes of Alkyl Disulfides
ReactantOxidizing AgentPrimary ProductFurther Oxidation Product(s)
R-S-S-R'Hydrogen Peroxide (H₂O₂), m-CPBAThiosulfinate (R-S(O)-S-R')Thiosulfonate (R-SO₂-S-R')
R-S-S-R'Ozone (O₃), Strong PeroxyacidsThiosulfonate (R-SO₂-S-R')Sulfonic Acids (R-SO₃H)
R-S-S-R'Dimethyl Sulfoxide (B87167) (DMSO) / HIDisulfide (from thiols)N/A (Selective for disulfide formation)

Reductive Pathways and Cleavage Reactions

The most common reaction involving the disulfide bond is its reductive cleavage to form two thiol molecules. youtube.com This process is fundamental in biochemistry, where disulfide bonds in proteins are reversibly formed and broken. libretexts.orgnih.gov For an unsymmetrical disulfide like this compound, reduction yields two distinct thiols: methanethiol (B179389) and propane-2-thiol.

CH₃-S-S-CH(CH₃)₂ + 2[H] → CH₃-SH + HS-CH(CH₃)₂

A variety of reducing agents can accomplish this transformation. wikipedia.org In laboratory settings, thiols such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol are commonly used. wikipedia.org These reagents act via a thiol-disulfide exchange mechanism, where the thiolate anion of the reducing agent nucleophilically attacks one of the sulfur atoms of the disulfide bond. wikipedia.orglibretexts.orglibretexts.org This reaction is reversible and proceeds through a mixed disulfide intermediate. wikipedia.org

Other methods for disulfide reduction include:

Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce disulfides, although the reaction can sometimes be slow.

Phosphines: Trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃), are effective in reducing disulfides, forming a phosphine (B1218219) sulfide (B99878) as a byproduct.

Electrochemical Reduction: Catalytic electroreduction offers a sustainable method for cleaving disulfide bonds in a wide range of molecules, from simple organic compounds to complex proteins. chemistryviews.org

Table 2: Common Methods for Reductive Cleavage of Disulfides
Reducing AgentMechanismProducts from this compoundByproducts
Dithiothreitol (DTT)Thiol-Disulfide ExchangeMethanethiol, Propane-2-thiolOxidized DTT (cyclic disulfide)
Triphenylphosphine (PPh₃)Nucleophilic attack by PhosphorusMethanethiol, Propane-2-thiolTriphenylphosphine sulfide (Ph₃P=S)
Sodium Borohydride (NaBH₄)Hydride TransferMethanethiol, Propane-2-thiolBoron-containing species
Electrocatalysis (e.g., with Vitamin B12)Electron TransferMethanethiol, Propane-2-thiolN/A

Nucleophilic and Electrophilic Reactivity of the Sulfur Centers

The sulfur atoms in this compound exhibit dual reactivity, capable of acting as both nucleophiles and electrophiles depending on the reaction partner. libretexts.org

Nucleophilic Reactivity: The lone pairs of electrons on the sulfur atoms confer nucleophilic character. While disulfides are generally weaker nucleophiles than the corresponding thiolates, they can react with strong electrophiles. libretexts.org The nucleophilicity of sulfur is significantly greater than that of oxygen in analogous compounds. libretexts.org Reactive sulfur species (RSS) are recognized for their strong nucleophilicity, which plays a role in protecting cells from electrophilic insults. nih.gov

Electrophilic Reactivity: The sulfur atoms of the disulfide bond are also susceptible to nucleophilic attack. This electrophilic character is central to thiol-disulfide exchange reactions, where an incoming thiolate anion attacks one of the disulfide's sulfur atoms. wikipedia.orglibretexts.org The reaction proceeds via an Sₙ2-like mechanism, with the other sulfur atom acting as the leaving group. libretexts.org The Hard and Soft Acids and Bases (HSAB) theory is relevant here; the soft sulfur atoms of the disulfide are preferentially attacked by soft nucleophiles like thiolates. nih.gov

The reactivity can be influenced by the substituents. In this compound, the electron-donating nature of the methyl and isopropyl groups may slightly enhance the nucleophilicity of the sulfur atoms compared to disulfides with electron-withdrawing groups.

Thermal Decomposition and Rearrangement Mechanisms

When subjected to elevated temperatures, this compound can undergo decomposition. The primary and lowest-energy thermal decomposition pathway for simple alkyl disulfides is the homolytic cleavage of the sulfur-sulfur bond. researchgate.net The S-S bond, with a dissociation energy of approximately 301 ± 8 kJ mol⁻¹, is typically the weakest bond in the molecule and breaks to form two thiyl radicals (a methylthiyl radical and an isopropylthiyl radical). researchgate.net

CH₃-S-S-CH(CH₃)₂ (g) --(heat)--> CH₃-S• (g) + •S-CH(CH₃)₂ (g)

The thermal decomposition of dimethyl disulfide occurs readily in the temperature range of 316–373°C. researchgate.net The radicals formed in this initial step are highly reactive and can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The thiyl radicals can abstract hydrogen atoms from other molecules to form thiols.

Disproportionation: Radicals can react with each other to form stable molecules.

Further Fragmentation: At higher temperatures, C-S or C-H bond cleavage can occur, leading to a complex mixture of products, including hydrogen sulfide, hydrocarbons, and elemental sulfur. researchgate.net

While rearrangements are known for certain classes of disulfides, such as allylic disulfides, simple alkyl disulfides like this compound primarily undergo decomposition through radical pathways rather than concerted rearrangement mechanisms under purely thermal conditions. nih.govfigshare.com

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data specifically for this compound are not widely available in the literature. However, data from related simple alkyl disulfides and thiols can provide valuable insights into its expected reactivity.

Kinetics: The rates of disulfide reactions are highly dependent on the specific process.

Thiol-Disulfide Exchange: The rate of this reaction is pH-dependent, as it is the thiolate anion, not the neutral thiol, that is the active nucleophile. wikipedia.org

Reduction/Oxidation: Reaction rates vary widely based on the reagent, catalyst, solvent, and temperature. For example, the kinetics of deuterium (B1214612) isotope exchange between related thiols (2-methylpropane-2-thiol and propane-2-thiol) have been studied, showing that rate constants are influenced by the solvent's ability to form hydrogen bonds. rsc.org

Thermal Decomposition: The rate of thermal decomposition follows first-order kinetics after an induction period and is sensitive to temperature. researchgate.net

Thermodynamics: Thermodynamic parameters govern the feasibility and equilibrium position of reactions.

Bond Dissociation Energies (BDE): The BDE of the S-S bond is significantly lower than that of C-S, C-C, or C-H bonds, confirming it as the most likely point of cleavage in thermal decomposition. The S-H bond is also weaker than the O-H bond, which thermodynamically favors the formation of thiols over alcohols in many contexts. libretexts.orglibretexts.org

Heats of Formation: The standard heat of formation has been determined for related compounds like 2-methyl-2-propanethiol, providing a basis for estimating the thermodynamic properties of this compound. sci-hub.se

Table 3: Representative Thermodynamic Data for Related Sulfur Compounds
ParameterCompound/BondValueSignificance
Bond Dissociation EnergyRS-SR (Alkyl Disulfide)~301 kJ/molWeakest bond, dictates thermal decomposition pathway. researchgate.net
Bond Dissociation EnergyCH₃S-H (Methanethiol)~367 kJ/molRelatively weak, allowing thiyl radical formation.
Heat of Formation (Liquid, 298.15 K)2-Methyl-2-propanethiol-83.78 kcal/molProvides baseline data for related structures. sci-hub.se
Entropy (Ideal Gas, 298.15 K)2-Methyl-2-propanethiol80.79 cal/deg·molUsed in calculating Gibbs free energy of reactions. sci-hub.se

Occurrence, Biosynthesis, and Biotransformation of 2 Methyldisulfanyl Propane in Biological Systems

Natural Occurrence and Distribution

The compound 2-(methyldisulfanyl)propane, also known as isopropyl methyl disulfide, is a volatile organosulfur compound that has been identified in a variety of biological systems. Its presence contributes to the aroma and flavor profiles of certain plants, microbial environments, and fermented products.

Research has confirmed the presence of this compound in several plant species, most notably within the genus Allium. Gas chromatography-mass spectrometry (GC-MS) analyses have identified it as a volatile component in Welsh onions (Allium fistulosum L.), garlic (Allium sativum), and onions (Allium cepa L.). semanticscholar.orgscalenet.infojffma-jp.orgresearchgate.net In these plants, it is one of many sulfur compounds that contribute to their characteristic pungent aroma. semanticscholar.orggoogle.com

The compound has also been detected in certain tropical fruits. For instance, it was identified as a volatile sulfur compound (VSC) in mango. nih.gov While not directly identified in jackfruit (Artocarpus heterophyllus), this and other related species are known to produce a wide array of VSCs. nih.gov In contrast, based on available scientific literature, this compound has not been reported as a volatile constituent of truffles (Tuber species).

Table 1: Identification of this compound in Plant Metabolomes
Plant SpeciesCommon NamePresence ReportedReference
Allium fistulosum L.Welsh OnionYes semanticscholar.org
Allium sativumGarlicYes scalenet.inforesearchgate.net
Allium cepa L.OnionYes jffma-jp.org
Artocarpus speciesJackfruit, etc.Not directly, but related VSCs present nih.gov
Tuber speciesTruffleNoN/A

The production of this compound has been documented in various microorganisms. It has been identified as a volatile organic sulfur compound emitted by marine bacteria belonging to the Roseobacter clade. rsc.org Furthermore, several studies have detected its production by cyanobacteria, specifically strains of the genus Microcystis. doi.orgsci-hub.seresearchgate.netresearchgate.netresearchgate.net In these microbial ecosystems, volatile sulfur compounds play roles in various ecological processes.

Table 2: Detection of this compound in Microbial Metabolites
MicroorganismEnvironmentPresence ReportedReference
Roseobacter clade bacteriaMarineYes rsc.org
Microcystis speciesFreshwater (Cyanobacteria)Yes doi.orgsci-hub.seresearchgate.netresearchgate.netresearchgate.net

Fermentation and food processing can lead to the formation of a complex array of volatile compounds, including this compound. This compound has been specifically listed as one of the many sulfur-containing flavor components found in whisky. mdpi.comnih.govresearchgate.net Its formation is linked to the metabolic activities of yeast during the fermentation stage of whisky production. nih.gov As noted previously, the compound has not been identified as a volatile in truffles, nor is there evidence of its presence in green tea based on current research.

Table 3: Presence of this compound in Fermented Products & Food Matrices
Product/MatrixPresence ReportedReference
WhiskyYes mdpi.comnih.govresearchgate.net
TrufflesNoN/A
Green TeaNoN/A

Biosynthetic Pathways and Precursors

The formation of this compound in biological systems originates from the metabolism of sulfur-containing amino acids through specific enzymatic and non-enzymatic reactions.

The sulfur-containing amino acid L-methionine is a primary precursor for many volatile sulfur compounds. nih.gov In processes like whisky fermentation, many of the sulfur volatiles detected, including disulfides, are derived from the methionine biosynthesis pathway. nih.gov The general mechanism involves the enzymatic or thermal breakdown of methionine to yield highly reactive intermediates such as methanethiol (B179389) (CH₃SH). Methanethiol can then undergo oxidation or react with other sulfur-containing molecules to form various disulfides, including dimethyl disulfide and mixed disulfides like this compound. This pathway is a significant contributor to the sulfur notes in fermented beverages and other food products. nih.gov

In plants of the Allium genus, the biosynthesis of a vast array of sulfur compounds is initiated by the enzymatic breakdown of non-volatile precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). semanticscholar.org When the plant tissues are damaged (e.g., by cutting or crushing), the enzyme alliinase is released and comes into contact with these ACSO precursors. The enzyme rapidly cleaves the ACSOs to form unstable sulfenic acids. These reactive intermediates then undergo a series of spontaneous, non-enzymatic reactions, including condensation and rearrangement, to produce a complex mixture of thiosulfinates, monosulfides, disulfides, and trisulfides. semanticscholar.org It is through the reaction of these various intermediates, derived from different ACSO precursors present in the tissue, that this compound is formed in plants like garlic and onion.

Microbial Sulfur Metabolism and Metabolite Production

Microorganisms play a crucial role in the global sulfur cycle, metabolizing a wide array of organic and inorganic sulfur compounds. Volatile sulfur compounds (VSCs) are common byproducts of this metabolism, often arising from the degradation of sulfur-containing amino acids such as methionine and cysteine. Bacteria and fungi are known to produce a variety of disulfides, including dimethyl disulfide. wikipedia.org For instance, certain probiotic bacteria can generate VSCs like hydrogen sulfide (B99878), methanethiol, and dimethyl disulfide from cysteine or methionine. elsevierpure.com Some bacteria, such as those from the genus Bacillus, have been shown to produce dimethyl disulfide, which can influence plant growth by enhancing sulfur nutrition. researchgate.net

However, specific studies detailing the microbial biosynthesis of this compound are not readily found in the scientific literature. It is plausible that this compound could be formed through enzymatic pathways that handle various alkylthiols, potentially through the oxidation of methanethiol and propane-2-thiol. The specific enzymes and microbial strains capable of synthesizing this particular asymmetrical disulfide remain to be identified.

Interactive Data Table: Examples of Microbial Volatile Sulfur Compounds

Compound NameProducing Organism (Example)Precursor (Example)
Dimethyl disulfideBacillus sp. B55Methionine
Hydrogen sulfidePorphyromonas spp.Cysteine
MethanethiolLactobacillus spp.Methionine
This compoundNot specified in literatureHypothesized: Methanethiol and Propane-2-thiol

Mammalian Metabolism and Detoxification Routes

In mammals, foreign compounds (xenobiotics) and various endogenous molecules are processed through a series of metabolic pathways, primarily in the liver, to facilitate their excretion. These pathways are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Disulfides are known to undergo metabolic transformations, although the specific routes for asymmetrical disulfides like this compound are not well-documented.

Mercapturic Acid Pathway Involvement

The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds. The process begins with the conjugation of the xenobiotic with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then further metabolized through a series of enzymatic steps to form a mercapturic acid (an N-acetylcysteine conjugate), which is then excreted in the urine.

While this pathway is well-established for many toxins and drugs, direct evidence of this compound being metabolized via mercapturic acid formation is absent from the current body of scientific literature. It is conceivable that if this compound were to undergo metabolism leading to the formation of an electrophilic intermediate, it could potentially be conjugated with glutathione. However, without experimental data, this remains speculative.

S-Methylation and Other Biotransformation Mechanisms

S-methylation is another important biotransformation pathway for sulfur-containing compounds, catalyzed by S-methyltransferases using S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.gov This process can alter the biological activity and facilitate the excretion of xenobiotics. For instance, thioethers can be methylated to form sulfonium (B1226848) ions. researchgate.net

The metabolism of other disulfides, such as diallyl disulfide, has been shown to involve reduction to the corresponding thiol (allyl mercaptan) and subsequent S-methylation to form allylmethyl sulfide. This sulfide can then be further oxidized to a sulfoxide (B87167) and a sulfone. It is plausible that this compound could undergo a similar reductive cleavage to methanethiol and propane-2-thiol, which could then be subject to S-methylation and other metabolic transformations. However, no studies have specifically investigated and confirmed this metabolic route for this compound in mammals.

Interactive Data Table: Key Enzymes in Mammalian Sulfur Compound Metabolism

Enzyme FamilyFunctionPotential Role in this compound Metabolism (Hypothetical)
Glutathione S-Transferases (GSTs)Catalyze the conjugation of electrophiles with glutathione.Conjugation of potential electrophilic metabolites.
Thiol S-MethyltransferasesCatalyze the methylation of thiol compounds.Methylation of potential thiol metabolites (methanethiol, propane-2-thiol).
Cytochrome P450 MonooxygenasesCatalyze the oxidation of a wide variety of compounds.Potential initial oxidation of the disulfide bond or alkyl chains.

Advanced Analytical Methodologies for 2 Methyldisulfanyl Propane Research

Hyphenated Chromatographic Techniques

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of spectroscopy and other methods, is indispensable for the analysis of 2-(methyldisulfanyl)propane.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. This technique combines the exceptional separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. In a typical GC-MS analysis, the volatile sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates individual compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique pattern of mass-to-charge (m/z) ratios, serves as a molecular fingerprint for identification.

The identification of this compound is confirmed by comparing its mass spectrum with reference spectra in databases such as the NIST Mass Spectrometry Data Center. nih.govnist.gov The fragmentation pattern is characteristic of the molecule's structure. The molecular ion peak [M]⁺ would be observed at an m/z of 120, corresponding to the molecular weight of C5H12S2. Key fragmentation ions provide structural confirmation. For instance, the loss of a methyl group (•CH3) or a tert-butyl group (•C(CH3)3) from the parent ion results in characteristic fragment ions.

Table 1: Characteristic GC-MS Fragmentation Ions for this compound

m/z (Mass-to-Charge Ratio)Proposed Ion FragmentStructural FormulaNotes
120Molecular Ion [M]⁺[CH₃SS(CH₃)₃]⁺Represents the intact ionized molecule.
105[M - CH₃]⁺[SS(CH₃)₃]⁺Result of losing a methyl radical.
63[CH₃S₂]⁺[CH₃SS]⁺Indicates cleavage of the S-C(tert-butyl) bond.
57[C₄H₉]⁺[(CH₃)₃C]⁺A very stable tert-butyl cation, often a prominent peak for compounds with this group.
47[CH₃S]⁺[CH₃S]⁺Methylthio cation from cleavage of the S-S bond.

This table is based on general fragmentation principles of alkyl disulfides; actual spectra may vary based on instrument conditions.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Characterization

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that employs the human nose as a highly sensitive detector to identify odor-active compounds in a complex volatile mixture. nih.govwikipedia.org The instrumental setup splits the effluent from the GC column, directing it simultaneously to a conventional detector (like MS or FID) and a heated sniffing port. nih.gov A trained sensory panelist or assessor sniffs the eluate from the port and records the time, duration, and descriptive characteristics of any perceived odors. wikipedia.org

Enantioselective Gas Chromatography (Enantio-GC) for Chiral Resolution

Enantioselective Gas Chromatography (enantio-GC) is a powerful technique used to separate enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. oup.comchromatographyonline.com This separation is achieved by using a chiral stationary phase (CSP) within the GC column. These phases are typically based on derivatized cyclodextrins, which create a chiral environment where enantiomers can interact differently, leading to different retention times and thus, separation. chromatographyonline.comgcms.cz

It is critical to note that this compound, with the chemical structure CH₃-S-S-C(CH₃)₃, is an achiral molecule. It does not possess a stereocenter and therefore does not have enantiomers. As such, enantioselective GC is not a relevant technique for the direct chiral resolution of this specific compound.

However, the methodology of enantio-GC is of paramount importance in the broader field of sulfur-containing volatile compounds, as many related thiols, sulfides, and sulfoxides are chiral and exhibit distinct biological and sensory properties between their enantiomers. longdom.orglongdom.orgresearchgate.net For instance, the technique is essential for verifying the enantiomeric purity of chiral sulfur compounds used in asymmetric synthesis or for characterizing the specific enantiomeric ratios of flavor compounds produced through biological pathways. longdom.orgnih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for the extraction and pre-concentration of volatile and semi-volatile organic compounds from a sample matrix before GC-MS analysis. nih.gov The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The efficiency of HS-SPME for analyzing volatile sulfur compounds is highly dependent on several experimental parameters. nih.gov The choice of fiber coating is critical; combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred for their ability to adsorb a broad range of analytes, including polar and nonpolar volatile sulfur compounds. nih.govnih.govmdpi.com Other factors, including extraction time, temperature, sample volume, and the addition of salt to the matrix (which can increase the volatility of analytes), must be optimized to achieve maximum sensitivity and reproducibility. nih.govmdpi.com

Table 2: Typical HS-SPME Parameters for Volatile Sulfur Compound Analysis

ParameterTypical Range/OptionsPurposeSource(s)
Fiber Coating DVB/CAR/PDMS, CAR/PDMS, PA (Polyacrylate)Adsorbs analytes from the headspace. Choice depends on analyte polarity. nih.govnih.gov
Extraction Temp. 35°C - 75°CAffects analyte volatility and partitioning kinetics. nih.govnih.govmdpi.com
Extraction Time 15 min - 60 minDuration for analytes to adsorb to the fiber; equilibrium may not always be reached. nih.govnih.govmdpi.com
Salt Addition 0% - 30% (w/v) NaCl, Na₂SO₄Increases ionic strength of aqueous samples, promoting analyte transfer to the headspace ("salting out"). nih.govmdpi.com
Agitation On/Off (e.g., 250 rpm)Speeds up equilibrium between the sample and headspace. nih.gov
Desorption Time 2 min - 5 minTime in the hot GC inlet to ensure complete transfer of analytes from the fiber. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is typically employed for compounds that are non-volatile, thermally unstable, or lack the volatility required for GC analysis.

Direct analysis of the highly volatile this compound by LC-MS is generally not a preferred method. However, LC-MS becomes a highly relevant and powerful tool when the compound is chemically modified through derivatization. acs.org Derivatization is the process of reacting the target analyte with a reagent to form a new derivative that has improved properties for analysis. For disulfides, this could involve reduction of the disulfide bond to form thiols, followed by reaction with a derivatizing agent that imparts properties suitable for LC-MS, such as:

Increased Polarity: To improve retention on reversed-phase LC columns.

Enhanced Ionization Efficiency: Adding a permanently charged group or a readily ionizable functional group to improve detection sensitivity in the mass spectrometer. acs.org

Chromophoric or Fluorophoric Tagging: Adding a group that absorbs UV-Vis light or fluoresces, allowing for detection with UV or fluorescence detectors in addition to MS.

This derivatization strategy allows researchers to leverage the sensitivity and selectivity of LC-MS/MS for quantifying alkyl disulfides in complex biological or environmental matrices where direct GC analysis might be challenging due to matrix interferences. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous structural elucidation and characterization of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide information about its chemical bonds, atomic arrangement, and electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending). The IR spectrum of this compound would show characteristic absorption bands for C-H bonds of the methyl and tert-butyl groups. For instance, C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info The C-S and S-S stretching vibrations, which are characteristic of disulfides, are generally weak and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, two distinct signals would be expected due to the molecule's symmetry: a singlet for the three equivalent methyl protons (-SCH₃) and another singlet for the nine equivalent protons of the tert-butyl group [-C(CH₃)₃]. The ratio of the integrals of these peaks would be 1:3 (or 3:9).

The ¹³C NMR spectrum would similarly show distinct signals for the different carbon environments: one for the methyl carbon and two for the carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). docbrown.info

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The S-S stretching vibration in alkyl disulfides gives rise to a distinct and relatively strong Raman band, typically found in the 500-550 cm⁻¹ region. pnas.orgnih.govresearchgate.net The C-S stretch also produces a characteristic band, usually between 600-750 cm⁻¹. pnas.orgspiedigitallibrary.org This makes Raman spectroscopy a valuable tool for confirming the presence of the disulfide linkage. acs.org

Table 3: Summary of Spectroscopic Data for this compound

TechniqueSpectral FeatureExpected Region / ValueStructural InformationSource(s)
Mass Spec. Molecular Ion (m/z)120Confirms molecular weight. nih.gov
Key Fragments (m/z)105, 63, 57, 47Provides structural fingerprint. nih.gov
IR Spectroscopy C-H Stretch~2850-3000 cm⁻¹Presence of alkyl C-H bonds. nih.govdocbrown.info
S-S Stretch~500-540 cm⁻¹ (weak)Indicates disulfide bond. nih.gov
¹H NMR -SCH₃ ProtonsSingletConfirms methylthio group.
-C(CH₃)₃ ProtonsSingletConfirms tert-butyl group.
¹³C NMR Carbon Signals>2 signalsShows distinct carbon environments. docbrown.info
Raman S-S Stretch~500-550 cm⁻¹Confirms disulfide bond (often strong). pnas.orgnih.gov
C-S Stretch~600-750 cm⁻¹Confirms carbon-sulfur bonds. pnas.orgspiedigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H (proton) and ¹³C NMR are employed to piece together the molecular framework.

For this compound, the structure consists of a methyl group (-CH₃) bonded to a sulfur atom, which is in turn bonded to a second sulfur atom connected to an isopropyl group (-CH(CH₃)₂). The expected NMR signals can be predicted based on this structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule.

A singlet for the three protons of the methyl group attached to the sulfur (S-CH₃). This signal is a singlet because there are no adjacent protons to cause splitting.

A septet for the single proton of the isopropyl group's methine unit (-CH). This proton is coupled to the six equivalent protons of the two adjacent methyl groups, resulting in a septet pattern (n+1 rule, where n=6).

A doublet for the six equivalent protons of the two methyl groups of the isopropyl unit. These protons are coupled to the single methine proton, resulting in a doublet.

The relative areas under these peaks, determined by integration, would correspond to a proton ratio of 3:1:6.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would similarly display three distinct signals, one for each chemically non-equivalent carbon atom.

One signal for the methyl carbon attached to the sulfur.

One signal for the methine carbon of the isopropyl group.

One signal for the two equivalent methyl carbons of the isopropyl group.

The combination of these ¹H and ¹³C NMR data, along with two-dimensional NMR experiments like COSY and HMBC if needed, allows for the unequivocal confirmation of the molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This table presents predicted values based on standard chemical shift ranges for analogous functional groups. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites of xenobiotic compounds in biological systems. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an unknown compound.

While specific metabolic studies on this compound are not extensively documented, a plausible metabolic pathway can be inferred from related alkyl disulfide compounds, such as allyl methyl disulfide. nih.gov The metabolism of such compounds often involves reduction of the disulfide bond, followed by methylation and/or oxidation. nih.gov

Proposed Metabolic Pathway:

Reduction: The disulfide bond of this compound could be enzymatically reduced to yield two thiol compounds: methanethiol (B179389) and propane-2-thiol.

Oxidation: The sulfur atoms in the parent compound or its thiol metabolites can be oxidized to form sulfoxides and sulfones. For instance, this compound could be oxidized to 2-(methylsulfinyl)propane or 2-(methylsulfonyl)propane.

HRMS would be critical in identifying these potential metabolites. By analyzing a biological sample (e.g., urine or plasma) from an organism exposed to the parent compound, HRMS can detect new molecular ions. The precise mass-to-charge ratio (m/z) of these ions can be used to calculate their elemental formula. This experimental formula can then be compared to the theoretical formulas of the proposed metabolites to confirm their identity.

Table 2: Potential Metabolites of this compound and Their Theoretical Exact Masses

Chemometric and Multivariate Data Analysis

In studies involving complex mixtures, such as food aromas or biological volatile profiles, this compound is often one of many detected compounds. nih.gov Chemometrics and multivariate data analysis provide the statistical tools to discern patterns and relationships within these large datasets.

Principal Component Analysis (PCA) for Sample Discrimination

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining most of the original variance. chemrxiv.org It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). This method is widely used to visualize the clustering or separation of samples based on their chemical profiles. mdpi.com

Research Application: Consider a hypothetical study analyzing the volatile organic compounds (VOCs) responsible for the aroma of two batches of aged cheese: one with a desirable nutty aroma (Batch A) and one with a sulfurous off-note (Batch B). A gas chromatography-mass spectrometry (GC-MS) analysis identifies dozens of VOCs, including this compound.

A PCA could be performed on this data. The results, visualized in a scores plot (PC1 vs. PC2), might show two distinct clusters of data points, one for each cheese batch. The corresponding loadings plot would reveal which compounds (variables) are most influential in causing this separation. If this compound has a high loading value and is strongly correlated with the samples from Batch B, it would be identified as a key contributor to the off-note, thereby discriminating it from the desirable aroma profile of Batch A.

Partial Least Squares Discriminant Analysis (PLS-DA) for Compound Correlation

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method that relates a set of predictor variables (e.g., compound concentrations) to a categorical response variable (e.g., sample class). researchgate.net Unlike PCA, PLS-DA is explicitly designed to maximize the covariance between the predictor variables and the class membership, making it powerful for identifying variables that are highly correlated with a specific group. mdpi.com

Research Application: Using the same cheese aroma example, a PLS-DA model could be built to distinguish between Batch A and Batch B. The model's performance would be evaluated to ensure it can accurately classify the samples. A key output of a PLS-DA model is the Variable Importance in Projection (VIP) score. Variables with a VIP score greater than 1 are generally considered important for the model's predictive ability.

If this compound were found to have a high VIP score (e.g., >1.5), it would be identified as a statistically significant biomarker for differentiating the cheese with the off-note from the one with the desirable aroma. This provides a stronger correlation than PCA alone, as the model is specifically optimized for class separation. researchgate.net

Table 3: Hypothetical VIP Scores from a PLS-DA Model of Cheese Aroma Profiles

Linear Discriminant Analysis (LDA) and Hierarchical Cluster Analysis (HCA) for Classification

Linear Discriminant Analysis (LDA) and Hierarchical Cluster Analysis (HCA) are additional methods used for sample classification and visualization.

Linear Discriminant Analysis (LDA) is a supervised classification technique that, like PLS-DA, aims to find a linear combination of features that best separates two or more classes. It is particularly effective when the number of samples is large and the data is well-distributed.

Hierarchical Cluster Analysis (HCA) is an unsupervised method that groups similar samples together based on a defined distance metric. mdpi.com The results are typically visualized as a dendrogram, which illustrates the arrangement of the clusters and their similarity. researchgate.net HCA is useful for exploring natural groupings within data without prior knowledge of the classes. nih.gov

Table of Mentioned Compounds

Theoretical and Computational Investigations of 2 Methyldisulfanyl Propane

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations offer a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies are fundamental to understanding the stability, reactivity, and spectroscopic properties of 2-(methyldisulfanyl)propane.

DFT calculations would typically be employed to optimize the geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For a molecule like this compound, a key structural feature is the C-S-S-C dihedral angle, which in simple dialkyl disulfides is typically around 90°. This gauche conformation is a result of the repulsion between the lone pairs of electrons on the adjacent sulfur atoms.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
C-S Bond Length~1.82 Å
S-S Bond Length~2.04 Å
C-S-S Bond Angle~103°
C-S-S-C Dihedral Angle~90°

Note: These values are estimations based on DFT calculations performed on similar alkyl disulfides and may vary in actual calculations for this compound.

Frontier molecular orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms, specifically on the non-bonding lone pair orbitals. The LUMO is likely to be an antibonding σ* orbital associated with the S-S bond. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Estimated Frontier Orbital Energies for this compound

OrbitalEstimated Energy (eV)
HOMO-8.5 to -9.5
LUMO+1.0 to +2.0
HOMO-LUMO Gap9.5 to 11.5

Note: These are estimated values based on computational studies of similar dialkyl disulfides. The exact values for this compound would require specific DFT calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of the reaction pathways and the factors that control them.

The thermal decomposition, or thermolysis, of dialkyl disulfides in the gas phase is a complex process that can proceed through various pathways. Computational studies on simpler disulfides suggest that the primary initial step is the homolytic cleavage of the relatively weak S-S bond to form two thiyl radicals.

For this compound, the initial step would be:

CH₃-S-S-CH(CH₃)₂ → CH₃-S• + •S-CH(CH₃)₂

The S-S bond dissociation energy (BDE) is a key parameter in this process. DFT calculations on various disulfides have shown that the S-S BDE is influenced by the nature of the alkyl groups. semanticscholar.org Subsequent reactions of the resulting methylthiyl (CH₃-S•) and isopropylthiyl (•S-CH(CH₃)₂) radicals would involve hydrogen abstraction, disproportionation, and recombination reactions, leading to a complex mixture of products.

The oxidation of disulfides can lead to a variety of sulfur-containing compounds, such as thiosulfinates and thiosulfonates. Computational studies have been used to investigate the mechanisms of these oxidation reactions, often involving species like hydrogen peroxide or other oxidizing agents. The reaction typically proceeds via nucleophilic attack of a sulfur atom on the oxidant. acs.org

Radical reactions of disulfides are also of significant interest. The disulfide bond can react with various radicals, leading to substitution or addition reactions. Computational modeling can help to elucidate the preferred sites of radical attack and the stability of the resulting radical intermediates. For instance, the reaction with a hydroxyl radical (•OH), a key atmospheric oxidant, could proceed via hydrogen abstraction from the alkyl groups or by addition to a sulfur atom.

Thermochemical Properties and Energetic Profiles

Theoretical calculations can provide valuable data on the thermochemical properties of molecules, such as their enthalpy of formation, entropy, and heat capacity. This information is crucial for understanding the thermodynamics of reactions involving this compound.

By performing high-level quantum chemical calculations, it is possible to construct an energetic profile for the molecule, which maps out the relative energies of its different conformations and isomers. This profile can help to identify the most stable forms of the molecule and the energy barriers for interconversion between them. While specific, detailed energetic profiles for this compound are not available, data for related sulfides can provide an estimate of its thermodynamic stability.

Table 3: Estimated Thermochemical Properties of this compound

PropertyEstimated Value
Standard Enthalpy of Formation (gas, 298.15 K)-100 to -120 kJ/mol
Standard Molar Entropy (gas, 298.15 K)380 to 400 J/(mol·K)
Heat Capacity (Cp) (gas, 298.15 K)140 to 160 J/(mol·K)

Note: These values are estimations based on group additivity methods and computational data for analogous compounds.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of the reactivity of this compound would likely focus on the cleavage of the disulfide bond, which is the most reactive site in the molecule. Two primary mechanisms for disulfide bond cleavage that are often modeled are nucleophilic substitution (SN2) at one of the sulfur atoms and radical-initiated cleavage.

In the context of an SN2 reaction, a nucleophile (Nu-) attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the displacement of a thiol group. The reaction can be represented as:

Nu- + CH3-S-S-CH(CH3)2 → Nu-S-CH3 + -S-CH(CH3)2 or Nu- + CH3-S-S-CH(CH3)2 → Nu-S-CH(CH3)2 + CH3S-

Computational models can predict the selectivity of this reaction by calculating the activation barriers for the attack at the sulfur atom bonded to the methyl group versus the sulfur atom bonded to the isopropyl group. Steric hindrance from the bulkier isopropyl group would be expected to influence the selectivity.

Theoretical studies on simpler, analogous disulfides, such as dimethyl disulfide and di-t-butyl disulfide, have provided valuable data that can serve as a basis for understanding the reactivity of this compound. For instance, DFT calculations have been employed to investigate the mechanism of thiolate-disulfide exchange reactions. These studies have shown that the reaction can proceed through an SN2-like transition state or involve a short-lived trisulfur anionic intermediate. acs.orgacs.org The calculated activation barriers for these reactions are crucial for predicting their rates.

The following interactive table presents computational data from studies on analogous disulfide compounds, which illustrates the type of information that predictive modeling can provide. It is important to note that this data is not for this compound itself but for structurally related molecules.

Radical-initiated cleavage is another important reaction pathway for disulfides. Computational studies can model the homolytic cleavage of the S-S bond, which can be initiated by heat or light, or by the attack of a radical species. nih.govrsc.org For this compound, this would result in the formation of a methyldisulfanyl radical and an isopropyl radical, or a methyl radical and an isopropyldisulfanyl radical. The relative stability of these radical species, which can be calculated using computational methods, would determine the selectivity of the initial cleavage step.

Furthermore, predictive modeling can be extended to understand the subsequent reactions of the initially formed products. For example, the reactivity of the resulting thiols or thiolates with other molecules in a complex mixture could be modeled to predict the formation of new sulfur-containing compounds. This is particularly relevant in fields such as food and flavor chemistry, where the degradation of sulfur compounds can lead to the formation of potent aroma compounds.

Biological and Ecological Roles of 2 Methyldisulfanyl Propane

Contribution to Sensory Perception and Flavor Profiles

Volatile sulfur compounds are well-known for their potent and often pungent aromas, contributing significantly to the flavor of many foods and beverages even at very low concentrations.

2-(Methyldisulfanyl)propane is recognized as a flavoring agent. Its sensory profile is characterized by strong sulfurous notes, often described as resembling garlic, onion, or cooked cabbage, with meaty undertones. While it is used in the flavor industry to impart or enhance these specific savory notes, its direct identification as a key natural odorant in specific foods is not as extensively documented as some other alkyl disulfides like dimethyl disulfide or dipropyl disulfide. Organosulfur compounds, in general, are crucial to the characteristic aromas of vegetables from the Allium genus (e.g., onions, garlic) and the Brassica genus (e.g., cabbage, broccoli), formed through enzymatic reactions when the plant cells are damaged. This compound is considered to contribute to this broad class of savory and sulfurous flavors.

Specific odor detection thresholds and, consequently, OAVs for this compound in various food and beverage matrices are not widely reported in scientific literature. However, it is characteristic of volatile sulfur compounds to have extremely low odor thresholds, often in the parts-per-billion or even parts-per-trillion range. This suggests that even trace amounts of this compound could have a significant OAV and play a role in the sensory perception of products where it is present. The general principle of OAVs helps explain why a minor component by mass can be a major contributor to the perceived flavor.

Chemoecological Functions (e.g., Pheromones, signaling in microbial communities)

Volatile organic compounds, including those containing sulfur, are crucial in chemical communication (chemoecology) between organisms. They can act as pheromones for insects, signaling molecules for microbes, and play a role in plant-herbivore interactions.

While there is a growing body of research on the role of volatile sulfur compounds in these interactions, specific chemoecological functions for this compound have not been explicitly detailed in existing studies. However, the roles of related disulfide compounds offer a contextual understanding. For instance, dimethyl disulfide has been identified as a volatile signal produced by certain bacteria and is also known to be an attractant for some insect species. Volatile sulfur compounds released from plants can attract specialist insects or repel generalist herbivores.

In microbial communities, volatile organic sulfur compounds (VOSCs) can mediate interactions. nih.govoup.com Bacteria produce a wide array of volatiles, including sulfur compounds, that can influence the behavior of other bacteria, such as motility and biofilm formation. oup.com Disulfide bonds also play a protective role in bacteria by acting as a reversible switch that can turn proteins on or off in response to oxidative stress. wikipedia.org Given its structural similarity to other biologically active VOSCs, it is plausible that this compound could have roles in such signaling or defense mechanisms, though specific research is required to confirm this.

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is governed by both non-biological (abiotic) and biological (biotic) degradation processes that transform it into other chemical species.

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as light (photolysis) and water (hydrolysis).

Photolysis : Disulfide bonds are known to be susceptible to cleavage by ultraviolet (UV) light. This process involves the absorption of UV radiation, which excites the S-S bond and can lead to its scission, forming thiyl radicals (RS•). nih.govresearchgate.net This mechanism suggests that this compound present in the atmosphere or sunlit surface waters would likely undergo photolysis, breaking down into methylsulfanyl and isopropylsulfanyl radicals. These highly reactive radicals would then participate in further atmospheric chemical reactions.

Hydrolysis : The disulfide bond in alkyl disulfides is generally stable to hydrolysis at neutral pH. nih.gov However, under alkaline (basic) conditions, the disulfide bond can be cleaved by a reaction with hydroxide ions (OH⁻). nih.govacs.orgnih.gov This process is typically slow under most natural environmental conditions, suggesting that hydrolysis is likely a minor degradation pathway for this compound compared to photolysis and biodegradation.

The primary pathway for the breakdown of this compound in soil and aquatic environments is through the action of microorganisms. Various bacteria have been shown to metabolize alkyl sulfides and disulfides.

For example, studies on the related compound dimethyl disulfide (DMDS) have identified several bacterial strains, including Acinetobacter lwoffii, Pseudomonas mendocina, and Bacillus cereus, capable of its degradation. nih.govgdut.edu.cn A denitrifying marine bacterium, identified as a Thiobacillus species, has been shown to degrade a wide range of alkyl sulfides and disulfides, including dimethyl disulfide and dibutyl disulfide, under both aerobic and anaerobic conditions. nih.govnih.gov

The general metabolic pathway for alkyl disulfides is believed to involve an initial reduction or cleavage of the S-S bond to form the corresponding thiols (in this case, methanethiol (B179389) and propane-2-thiol). These thiols are then further metabolized. The sulfur is ultimately oxidized to inorganic sulfate (B86663) (SO₄²⁻), while the carbon components are used by the microorganisms for energy and cell growth. gdut.edu.cnnih.gov This microbial transformation is a key part of the natural sulfur cycle, converting organic sulfur compounds back into inorganic forms. nih.gov

Bioaccumulation Potential in Environmental Systems

Factors Influencing Bioaccumulation

The tendency of a chemical to bioaccumulate is influenced by several factors, including its lipophilicity, persistence in the environment, and the rate at which it is metabolized and eliminated by organisms. Lipophilicity, often measured by the octanol-water partition coefficient (log K\textsubscript{ow}), is a key determinant. Chemicals with higher log K\textsubscript{ow} values are more likely to partition into the fatty tissues of organisms, leading to higher bioaccumulation.

Predicted Bioaccumulation of this compound

Table 1: Predicted Physicochemical Properties and Bioaccumulation Factors for this compound

PropertyPredicted ValueMethod/Source
Log K\textsubscript{ow} (Octanol-Water Partition Coefficient) 2.1 - 2.5Estimation Software
BCF (Bioconcentration Factor) 15 - 45 L/kgQSAR Models
BCFBAF (Bioaccumulation Factor) ~50 L/kgEstimation Software

Note: These values are predicted and may not reflect actual experimental results.

The predicted log K\textsubscript{ow} for this compound falls in a range that suggests a low to moderate potential for bioaccumulation. A log K\textsubscript{ow} below 3 generally indicates a lower likelihood of significant bioaccumulation in aquatic organisms.

Based on these predicted log K\textsubscript{ow} values, QSAR models estimate the BCF for this compound to be in the range of 15 to 45 L/kg. A BCF value below 1,000 is generally considered to indicate a low potential for bioaccumulation. The predicted BCF values for this compound are well below this threshold.

The U.S. Environmental Protection Agency's (EPA) EPI Suite™ is a widely used tool for predicting the environmental fate of chemicals chemsafetypro.comepisuite.devepa.gov. Predictions for similar dialkyl disulfides using EPI Suite™ suggest that these compounds generally have a low to moderate potential for bioaccumulation.

Environmental Persistence and its Role

The persistence of a chemical in the environment, often expressed as its half-life, is another crucial factor influencing its bioaccumulation potential. A substance that degrades quickly will have less opportunity to be taken up by organisms.

Information on the environmental persistence of this compound is limited. However, studies on other dialkyl disulfides suggest that they are generally biodegradable, although the rate of degradation can vary depending on environmental conditions. For instance, dimethyl disulfide is expected to biodegrade in the environment epa.gov. The environmental persistence of a related compound, 2-(methylsulfanyl)propane-1-thiol, has a predicted log Kow of 1.6, suggesting a low bioaccumulation potential nih.gov. While not directly applicable to this compound, this information on similar compounds provides an indication of the likely behavior of this class of chemicals in the environment.

Applications in Chemical Synthesis and Biotechnology

Application as Synthons or Reagents in Organic Synthesis

2-(Methyldisulfanyl)propane, also known as isopropyl methyl disulfide, serves as a valuable sulfur-containing reagent in the field of organic chemistry. Its utility lies in its capacity to introduce a sulfur-containing moiety into various molecular frameworks, a common strategy in the synthesis of a range of organic compounds. This disulfide is particularly employed in the production of pharmaceuticals and agrochemicals, where the presence of sulfur can impart specific biological activities.

The synthesis of organic disulfides is a significant area of research, with various methods developed to form the disulfide bond. While specific, detailed research findings on the use of this compound as a synthon are not extensively documented in publicly available literature, the general reactivity of disulfides is well-established. They can be prepared through the oxidation of thiols or by reacting alkyl halides with sources of disulfide anions. For instance, a common route to symmetrical disulfides involves the reaction of alkyl halides with a combination of sodium sulfide (B99878) and carbon disulfide. thieme-connect.com This suggests that this compound could potentially be synthesized from isopropyl halides.

In its role as a reagent, this compound can participate in thiol-disulfide exchange reactions. This type of reaction is fundamental in organic and biological chemistry, allowing for the formation of new disulfide bonds. wikipedia.org The disulfide bond in this compound can be cleaved under certain conditions to generate a reactive thiol intermediate, which can then be used to construct more complex sulfur-containing molecules.

Table 1: Synthetic Applications of Disulfides

ApplicationDescription
Pharmaceutical Synthesis Introduction of sulfur atoms into drug candidates to modify their pharmacological properties.
Agrochemical Synthesis Used in the creation of pesticides and herbicides where sulfur is a key component of the active molecule.
Thiol-Disulfide Exchange Acts as a thiolating agent in the presence of a reducing agent or as a disulfide exchange partner.

Use in the Development of Flavor and Aroma Compounds

This compound is recognized for its potent sensory characteristics and is utilized as a flavoring agent in the food industry. nih.gov Its aroma profile is predominantly characterized by strong sulfurous notes, often described as alliaceous, resembling garlic and onion, with meaty undertones. thegoodscentscompany.com The presence of such volatile sulfur compounds is crucial in defining the characteristic flavor of many foods.

Research has identified this compound as a naturally occurring volatile compound in certain foods. For example, it has been detected in Welsh onions (Allium fistulosum), where it contributes to the sharp, pungent aroma. mdpi.com It has also been reported as a component of the complex aroma profile of whisk(e)y, arising during the production process. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methyl isopropyl disulfide and concluded that there is no safety concern at current levels of intake when used as a flavoring agent. nih.gov

Table 2: Sensory Profile and Occurrence of this compound

AttributeDescriptionSource
Odor Description Alliaceous, onion, meaty, sulfurous, cabbage thegoodscentscompany.com
Natural Occurrence Welsh onions (Allium fistulosum), Whisk(e)y mdpi.comnih.gov
Food Additive Status Approved as a flavouring agent nih.gov

Biotechnological Production and Engineered Biosynthesis

The biotechnological production of small molecule disulfides like this compound is not a widely documented field of research. Current research in the engineered biosynthesis of disulfide-containing molecules has predominantly focused on larger, more complex molecules such as peptides and proteins. In these systems, the formation of disulfide bonds is a critical step in achieving the correct three-dimensional structure and biological activity. wikipedia.orgnih.gov

In bacteria and eukaryotes, the formation of disulfide bonds in proteins is a carefully controlled enzymatic process that occurs in specific cellular compartments to ensure correct folding and stability. wikipedia.org There is also research into the biosynthesis of natural products that contain disulfide bridges, such as the dithiolopyrrolone (DTP) group of antibiotics. nih.gov These natural biosynthetic pathways offer insights into how nature constructs the S-S bond.

While the direct microbial fermentation or enzymatic synthesis of this compound has not been specifically described, the principles of metabolic engineering could potentially be applied to develop such a process. mdpi.com This would likely involve the heterologous expression of enzymes capable of forming disulfide bonds from precursor molecules that can be produced by a microbial host. However, significant research would be required to identify or engineer suitable enzymes and to optimize a metabolic pathway for the production of this specific small molecule.

Emerging Applications in Material Science and other Fields

While specific applications of this compound in material science are not documented, the disulfide functional group it contains is at the forefront of research into dynamic and responsive materials. The ability of the disulfide bond to be reversibly cleaved and reformed under specific stimuli, such as changes in redox potential or pH, makes it a valuable component in the design of "smart" materials. nih.gov

One of the most promising areas is the development of self-healing materials. Polymers containing disulfide bonds can be designed to repair themselves upon damage. When a fracture occurs, the disulfide bonds can be reformed across the interface, restoring the material's integrity. nih.gov This property is also being explored in the context of drug delivery systems. rsc.org Nanoparticles or hydrogels containing disulfide linkers can be designed to be stable in the bloodstream but to break apart and release a drug cargo in the reducing environment of a tumor, for example. researchgate.net

Furthermore, disulfide-containing polymers are being investigated for their potential as biomaterials in tissue engineering and wound healing applications, owing to their biocompatibility and biodegradability. researchgate.net The dynamic nature of the disulfide bond can be harnessed to create materials that can change their properties in response to biological cues. Although these applications currently utilize more complex disulfide-containing molecules, the fundamental chemistry of the disulfide bond present in this compound is central to these emerging technologies.

Future Research Directions and Open Questions

Elucidating Undiscovered Biosynthetic and Degradation Pathways

A significant gap in the current understanding of 2-(methyldisulfanyl)propane lies in its origins and fate within biological systems. While the biosynthesis of many flavor compounds in plants and microorganisms is an active area of research, the specific pathways leading to the formation of this compound are yet to be identified. nih.govasianpubs.orgnih.govstudylib.netacs.org Future research should prioritize the elucidation of these biosynthetic routes, which are likely to involve the metabolism of sulfur-containing amino acids such as methionine and cysteine. rsc.org

Similarly, the degradation pathways of this compound are largely unknown. Understanding how this compound is metabolized and broken down in various organisms is crucial for assessing its environmental impact and biological significance. Research into the broader field of organosulfur metabolism suggests that viruses may play a role in these processes, a hypothesis that warrants investigation for this compound. nih.gov

Table 1: Potential Precursors and Pathways for Investigation

Potential PrecursorPotential Biosynthetic PathwayOrganism Type
MethionineTransamination, decarboxylation, and oxidationBacteria, Fungi, Plants
CysteineC-S lyase activity followed by oxidationBacteria, Plants
Isopropyl MercaptanOxidationEnvironmental/Microbial

Comprehensive Mechanistic Studies of Novel Reactions

The reactivity of the disulfide bond is a cornerstone of organosulfur chemistry, participating in a variety of exchange and redox reactions. nih.govwikipedia.org However, novel reactions involving this compound and the detailed mechanisms that govern them are yet to be explored. Future studies should aim to uncover new chemical transformations of this compound, which could have applications in synthetic chemistry and materials science.

Mechanistic investigations, potentially employing computational methods, could provide deep insights into the transition states and intermediates of these novel reactions. ub.eduresearchgate.net Understanding the kinetics and thermodynamics of such reactions will be pivotal for controlling their outcomes and harnessing their potential. For instance, the development of bifunctional chiral disulfide catalysts for asymmetric reactions highlights the potential for discovering novel catalytic activities. acs.org

Development of Advanced Analytical Techniques for Trace Analysis

The volatile nature and likely low concentrations of this compound in natural systems necessitate the development of highly sensitive and selective analytical methods for its detection and quantification. acs.orgnih.gov Current techniques for the analysis of volatile sulfur compounds (VSCs), such as gas chromatography coupled with mass spectrometry (GC-MS) or sulfur chemiluminescence detection (SCD), provide a solid foundation. researchgate.netacs.orgfrontiersin.org

Future research should focus on enhancing these methods to achieve lower detection limits and improved accuracy for trace analysis of this compound. This could involve the development of novel sample preparation techniques, such as advanced solid-phase microextraction (SPME) fibers, or the application of multidimensional gas chromatography for enhanced separation from complex matrices. nih.gov The challenges associated with analyzing VSCs in various complex media, from food and beverages to biological samples, underscore the need for tailored analytical protocols. journalomp.orgnih.gov

Table 2: Comparison of Analytical Techniques for Volatile Sulfur Compounds

Analytical TechniquePrincipleAdvantagesChallenges for this compound
GC-MS Separation by gas chromatography and identification by mass spectrometry.High sensitivity and specificity.Co-elution with matrix components, potential for thermal degradation.
GC-SCD Gas chromatography with a detector specific for sulfur compounds.Highly selective for sulfur, reduces matrix interference.May not provide structural information for unknown compounds.
HS-SPME-GC-MS Headspace solid-phase microextraction for sample pre-concentration followed by GC-MS.Solvent-free, simple, and can be automated.Optimization of fiber coating, extraction time, and temperature is crucial.

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological roles and regulation of this compound, a systems biology approach is essential. oup.comresearchgate.net The integration of data from genomics, transcriptomics, proteomics, and metabolomics (collectively known as "omics") can provide a holistic view of how this compound is connected to broader metabolic networks. acs.org

Future research should aim to identify the genes and enzymes involved in the biosynthesis and degradation of this compound by analyzing transcriptomic and proteomic data from organisms known to produce it. Metabolomic studies can then be used to correlate the presence and concentration of this compound with other metabolites, revealing its potential functions and interactions within the cell. mdpi.comresearchgate.net This integrated approach will be instrumental in building predictive models of sulfur metabolism. oup.com

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally friendly and sustainable methods for the synthesis of this compound is a critical area for future research. Traditional chemical syntheses of disulfides often involve harsh reagents and generate significant waste. rsc.orgtandfonline.com Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, offer a promising alternative. rsc.orgmobt3ath.comresearchgate.net

Future investigations could explore biocatalytic methods, leveraging enzymes or whole microorganisms to produce this compound from renewable feedstocks. asianpubs.orgnih.gov This aligns with the growing demand for natural and sustainably sourced flavor and fragrance compounds. nih.govasianpubs.org Additionally, exploring novel, rapid, and catalyst-free reactions for the synthesis of symmetrical disulfides could provide efficient routes to this compound and its derivatives. thieme-connect.com The development of biomimetic catalysts also presents an exciting avenue for green disulfide synthesis. organic-chemistry.org

Q & A

Q. What are the optimized synthetic routes for 2-(Methyldisulfanyl)propane, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using sodium sulfide and alkyl halides (e.g., 3-chloro-2-methylpropylene) under controlled temperatures (60–80°C) to favor disulfide bond formation. Reaction yield optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), stoichiometric ratios (1:1.2 for sulfide:alkyl halide), and inert atmospheres to prevent oxidation. Post-synthesis purification via fractional distillation (boiling point: 69–71°C at 43 mmHg) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H-NMR : Identify methyl groups (δ 1.2–1.4 ppm) and disulfide-linked protons (δ 2.8–3.1 ppm).
  • GC-MS : Confirm molecular ion peaks at m/z 150 (C5H10OS2) and fragmentation patterns for structural validation.
  • Elemental Analysis : Verify sulfur content (theoretical: ~42.6%) to assess purity .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point)?

  • Methodological Answer : Discrepancies (e.g., boiling point ranges: 69–71°C at 43 mmHg vs. 184.2°C at 760 mmHg ) arise from measurement conditions (pressure, purity). Standardize protocols using calibrated equipment and high-purity samples. Cross-validate with computational tools (e.g., COSMO-RS for boiling point prediction) .

Advanced Research Questions

Q. What strategies resolve contradictions in the compound’s stability during storage?

  • Methodological Answer : The disulfide bond is prone to oxidation. Stability studies recommend:
  • Storage : Under nitrogen at –20°C in amber vials to prevent light/oxygen exposure.
  • Stability Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products (e.g., sulfoxides).
  • Additives : Include antioxidants like BHT (0.1% w/v) to prolong shelf life .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model sulfur’s electrophilic behavior. Key parameters:
  • HOMO-LUMO Gap : Predicts nucleophilic attack sites.
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics .

Q. What in vitro models assess the compound’s bioactivity, and how are mechanistic pathways validated?

  • Methodological Answer :
  • Cell Viability Assays : Use HepG2 cells (IC50 determination via MTT assay).
  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratios) to confirm caspase-3 activation .

Q. How can 2D NMR with response factors improve quantification in complex mixtures?

  • Methodological Answer :
  • HSQC (Heteronuclear Single Quantum Coherence) : Resolve overlapping signals in sulfur-rich matrices.
  • Response Factor Calibration : Use internal standards (e.g., dimethylsulfone) to normalize peak integrals and reduce quantification errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.